REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[CH:10]=[C:9]([CH3:13])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:25](OC(=O)C)(=[O:27])[CH3:26]>>[C:1]1([N:7]2[C:11](=[O:12])[C:10]([C:25](=[O:27])[CH3:26])=[C:9]([CH3:13])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
|
174 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1=O)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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are heated to the boil
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
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Type
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DISTILLATION
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Details
|
The solvent is then distilled off under a water-pump vacuum
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Type
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DISSOLUTION
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Details
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the residue is dissolved hot in 2 l of 5% strength sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
is acidified with hydrochloric acid at room temperature
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Type
|
FILTRATION
|
Details
|
the crystalline precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1NC(=C(C1=O)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |